molecular formula C11H20N2O2 B14619741 Morpholine, 4,4'-(1-propenylidene)bis- CAS No. 60506-54-9

Morpholine, 4,4'-(1-propenylidene)bis-

Cat. No.: B14619741
CAS No.: 60506-54-9
M. Wt: 212.29 g/mol
InChI Key: IQVGLDYMYGTIRS-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(1-propenylidene)bis- is an organic compound with the molecular formula C11H20N2O2 This compound is a derivative of morpholine, featuring a propenylidene bridge between two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-(1-propenylidene)bis- typically involves the reaction of morpholine with propenylidene derivatives under controlled conditions. One common method is the condensation reaction between morpholine and propenylidene chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Morpholine, 4,4’-(1-propenylidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-(1-propenylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4,4’-(1-propenylidene)bis- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-(1-propenylidene)bis- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, known for its use in various industrial applications.

    4,4’-Methylenebis(morpholine): A similar compound with a methylene bridge instead of a propenylidene bridge.

    4,4’-Ethylenebis(morpholine): Another similar compound with an ethylene bridge.

Uniqueness

Morpholine, 4,4’-(1-propenylidene)bis- is unique due to its propenylidene bridge, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

60506-54-9

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(1-morpholin-4-ylprop-1-enyl)morpholine

InChI

InChI=1S/C11H20N2O2/c1-2-11(12-3-7-14-8-4-12)13-5-9-15-10-6-13/h2H,3-10H2,1H3

InChI Key

IQVGLDYMYGTIRS-UHFFFAOYSA-N

Canonical SMILES

CC=C(N1CCOCC1)N2CCOCC2

Origin of Product

United States

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